molecular formula C11H13NO B1266958 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 95207-68-4

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No. B1266958
CAS RN: 95207-68-4
M. Wt: 175.23 g/mol
InChI Key: ZQRDYXKTQPGKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An efficient synthesis method for derivatives closely related to 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves a multicomponent reaction using DBU as a catalyst in THF, highlighting a typical acceptor–donor–acceptor (A–D–A) system with excellent yields (Rong et al., 2012). Furthermore, novel synthesis methods focusing on structural analogues have demonstrated the utility of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, indicating a broad scope for creating complex molecules with unique properties (Shestopalov et al., 2003).

Molecular Structure Analysis

Crystal structure and spectral characterization studies, such as those conducted by Edder et al. (2019), offer insights into the molecular conformation, supported by techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These analyses reveal intricate details about the molecule's geometry, including halogen bonds and hydrogen bonding patterns (Edder et al., 2019).

Chemical Reactions and Properties

The chemical behavior of related compounds involves interactions with the 5-HT1A receptor, as seen in derivatives synthesized from 3-amino-5-methoxy-3,4-dihydro-2H-1-benzopyran, which exhibit varying affinities based on substituent variations (Hammarberg et al., 2000). These reactions are crucial for understanding the pharmacological potential of the compound.

Physical Properties Analysis

The physical properties, including thermal stability and sensitivity of synthesized compounds, can be assessed through differential scanning calorimetry and BAM methods, providing a comparative analysis with known substances for potential application in materials science (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties can be inferred from the synthesis and reactivity patterns, especially in forming complexes and undergoing transannular reactions. These aspects highlight the compound's versatility in forming varied structural motifs and its reactivity towards different chemical entities (Camps et al., 1997).

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : The compound has been used in the synthesis of 2-amino-4-aryl derivatives, showcasing its role in facilitating efficient and convenient multicomponent reactions. This synthesis method is highlighted for its excellent yields and simple procedure, indicating the compound's utility in chemical synthesis (Rong et al., 2012).

Pharmacological Research

  • Neuroprotective Potential : Derivatives of this compound have been studied for their role as GluN2B-selective NMDA receptor antagonists. This research is particularly significant due to the high neuroprotective potential of these compounds, indicating their possible application in treating neuronal disorders (Benner et al., 2014).
  • Anti-Inflammatory Activity : A series of derivatives exhibited marked influence on anti-inflammatory activities, depending on their stereochemistry. This finding suggests the compound's relevance in developing new anti-inflammatory drugs (Wong et al., 1984).

Material Science

  • Molecular Structure Analysis : The compound has been used in studies analyzing molecular structures. For instance, its derivatives have been characterized using various spectroscopic methods, contributing to a deeper understanding of molecular interactions (Edder et al., 2019).

Safety And Hazards

The compound is for research use only and not for human or veterinary use. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRDYXKTQPGKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295807
Record name 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

CAS RN

95207-68-4
Record name 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (10.0 g, 48.73 mmol), tin(II) chloride dihydrate (49.48 g, 219.3 mmol) and ethanol (200 ml) was stirred at 70° C. for 2 hours. The reaction mixture was poured into ice water, adjusted to pH 10 with sodium hydroxide, and then extracted with toluene. The extract solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/2) to obtain 8.08 g of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
Quantity
10 g
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Reaction Step One
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49.48 g
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reactant
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200 mL
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solvent
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ice water
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Synthesis routes and methods II

Procedure details

A solution of 3-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-one (CAS #7507-93-9, 2 g, 9.75 mmol), palladium (413 mg, 10% on carbon, 0.4 mmol) in methanol (25 ml) under the hydrogen atmosphere (60 PSI) was stirred at room temperature for 16 hrs. The mixture was filtered through a layer of diatomaceous earth, washed with methanol and concentrated under reduced pressure to provide the title compound. 1H NMR (CDCl3) δ 1.77-1.84 (m, 4H), 2.67-2.73 (m, 2H), 2.82 (t, J=6.10 Hz, 2H), 6.75 (dd, J=8.14, 2.71 Hz, 1H), 6.99 (d, J=8.48 Hz, 1H), 7.05 (d, J=2.71 Hz, 1H). MS (M+H)+ m/z 175.
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2 g
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25 mL
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413 mg
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Synthesis routes and methods III

Procedure details

A mixture of 3-nitro-6,7,8,9-tetrahydrobenzocyclohepten-5-one (14.87 g), iron (14.87 g) and ammonium chloride (2.0 g) in ethanol (200 ml) and water (40 ml) was refluxed for 5 hours, and filtered. The filtrate was evaporated in vacuo to afford 3-amino-6,7,8,9-tetrahydrobenzocyclohepten-5-one (12.86 g).
Quantity
14.87 g
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reactant
Reaction Step One
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2 g
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reactant
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Quantity
200 mL
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solvent
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40 mL
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14.87 g
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catalyst
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